molecular formula C12H24Br2O5 B1667895 Bromo-PEG5-Bromide CAS No. 67705-77-5

Bromo-PEG5-Bromide

Cat. No.: B1667895
CAS No.: 67705-77-5
M. Wt: 408.12 g/mol
InChI Key: LACSKPODWQXGSB-UHFFFAOYSA-N
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Description

Bromo-PEG5-Bromide is an organic compound with the molecular formula C12H24Br2O5. It is a brominated ether, characterized by the presence of two bromine atoms and five ether linkages within its molecular structure . This compound is often used in various chemical syntheses and research applications due to its unique properties.

Mechanism of Action

Target of Action

Bromo-PEG5-Bromide, also known as 1,17-Dibromo-3,6,9,12,15-pentaoxaheptadecane, is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are intended to be degraded by the ubiquitin-proteasome system .

Mode of Action

This compound contains two bromide groups that act as leaving groups for nucleophilic substitution reactions . In the context of PROTACs, one end of the this compound molecule is attached to a ligand that binds to the target protein, while the other end is attached to a ligand for an E3 ubiquitin ligase . This allows the compound to bridge the target protein and the E3 ligase, leading to ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By linking the target protein to an E3 ubiquitin ligase, this compound facilitates the transfer of ubiquitin to the target protein. The ubiquitinated protein is then recognized by the proteasome, a large protein complex that degrades the protein into small peptides.

Pharmacokinetics

As a peg (polyethylene glycol) derivative, it is expected to have good solubility in aqueous media due to the hydrophilic peg spacer This could potentially enhance its bioavailability

Result of Action

The result of the action of this compound is the degradation of the target protein . This can have various effects at the molecular and cellular levels, depending on the function of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt the pathway and alleviate the disease symptoms.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH of the environment can affect the efficiency of the nucleophilic substitution reactions involving the bromide groups Additionally, the presence of other proteins or biomolecules could potentially interfere with the binding of the PROTAC to its targets

Biochemical Analysis

Biochemical Properties

Bromo-PEG5-Bromide: plays a crucial role in biochemical reactions due to its ability to react with nucleophilic reagents such as thiol groups. This reactivity allows it to form stable covalent bonds with various biomolecules, including enzymes, proteins, and other macromolecules. For instance, it can be used to PEGylate proteins, thereby increasing their solubility and stability in aqueous solutions. The interaction between This compound and biomolecules often involves the formation of ether bonds, which are stable and resistant to hydrolysis .

Cellular Effects

The effects of This compound on cellular processes are significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By modifying proteins and other biomolecules, This compound can alter their function and localization within the cell. For example, PEGylation of therapeutic proteins can enhance their half-life and reduce immunogenicity, thereby improving their efficacy in clinical applications .

Molecular Mechanism

At the molecular level, This compound exerts its effects through covalent modification of biomolecules. The bromide groups in the compound act as leaving groups in nucleophilic substitution reactions, allowing the PEG moiety to attach to target molecules. This modification can lead to changes in the conformation, activity, and stability of the modified biomolecules. Additionally, This compound can inhibit or activate enzymes by modifying their active sites or altering their interactions with substrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound is generally stable under standard storage conditions, but its reactivity can decrease if exposed to moisture or high temperatures. Long-term studies have shown that This compound can maintain its activity for extended periods when stored properly. Degradation products may form over time, potentially affecting its efficacy in biochemical applications .

Dosage Effects in Animal Models

The effects of This compound in animal models vary with dosage. At low doses, the compound is generally well-tolerated and can effectively modify target biomolecules without causing significant toxicity. At higher doses, This compound may exhibit toxic effects, including cellular damage and adverse immune responses. It is essential to determine the optimal dosage to achieve the desired biochemical modifications while minimizing potential side effects .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic nature of the PEG moiety facilitates its solubility and distribution in aqueous environments. Additionally, the compound can accumulate in specific cellular compartments, depending on its interactions with cellular transport mechanisms .

Subcellular Localization

The subcellular localization of This compound is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, PEGylated proteins may be localized to the cell membrane, cytoplasm, or nucleus, depending on the nature of the PEG modification and the target protein .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromo-PEG5-Bromide can be synthesized through the bromination of 3,6,9,12,15-pentaoxaheptadecane-1,17-diol. The reaction typically involves the use of bromine or a brominating agent such as phosphorus tribromide (PBr3) under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Bromo-PEG5-Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bromo-PEG5-Bromide is unique due to its specific combination of bromine atoms and ether linkages, which confer distinct reactivity and stability. This makes it particularly useful in specialized chemical syntheses and research applications .

Properties

IUPAC Name

1-[2-(2-bromoethoxy)ethoxy]-2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24Br2O5/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACSKPODWQXGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCBr)OCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Br2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434742
Record name 1,17-DIBROMO-3,6,9,12,15-PENTAOXAHEPTADECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67705-77-5
Record name 1,17-DIBROMO-3,6,9,12,15-PENTAOXAHEPTADECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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